molecular formula C19H15NO3S2 B2510659 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034344-75-5

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2510659
CAS No.: 2034344-75-5
M. Wt: 369.45
InChI Key: IKOYEOMYKHPGLV-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene-2-carboxamide core linked to a hydroxyethyl group substituted with a 5-(thiophen-3-yl)furan-2-yl moiety. The benzo[b]thiophene scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications . The hydroxyethyl group may enhance solubility, while the fused thiophene-furan system could influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c21-14(16-6-5-15(23-16)13-7-8-24-11-13)10-20-19(22)18-9-12-3-1-2-4-17(12)25-18/h1-9,11,14,21H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOYEOMYKHPGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H13NO4S
  • Molecular Weight : 303.3 g/mol
  • CAS Number : 2034343-86-5

Cholinesterase Inhibition

Recent studies have demonstrated that derivatives of benzo[b]thiophene, including this compound, exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibitory Activity Against Cholinesterases

CompoundIC50 (μM) AChEIC50 (μM) BChE
5f12.520.0
5h15.010.5
N-(2-hydroxy...)TBDTBD

These findings suggest that the compound may serve as a lead for developing new treatments for Alzheimer's disease, particularly due to its ability to penetrate the blood-brain barrier effectively.

Cytotoxicity and Cell Viability

The impact of N-(2-hydroxy...) on cell viability was assessed using SH-SY5Y neuroblastoma cells. The MTT assay indicated that at concentrations up to 200 μM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development.

Figure 1: Cell Viability Assay Results
Cell Viability Results

The biological activity of N-(2-hydroxy...) is hypothesized to involve several molecular pathways:

  • Enzyme Interaction : The compound likely interacts with active sites of AChE and BChE, inhibiting their activity.
  • Signaling Pathways : It may modulate critical signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell proliferation and survival.

Study on Neuroprotective Effects

In a study published in MDPI, compounds similar to N-(2-hydroxy...) were evaluated for their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that these compounds could reduce oxidative damage and improve cell survival under stress conditions.

Anti-inflammatory Properties

Another study explored the anti-inflammatory potential of benzothiophene derivatives, demonstrating that they could inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs of Benzo[b]thiophene-2-carboxamides

(a) N-(3-Phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6b)
  • Structure : Benzo[b]thiophene-2-carboxamide with a 3-phenylpropyl chain and piperidin-4-yloxy substitution.
  • Synthesis : Prepared via LC-MS purification with 97% yield .
  • Properties : Higher lipophilicity due to the phenylpropyl group compared to the target compound’s hydroxyethyl-furan-thiophene chain.
(b) (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride ()
  • Structure : Chlorinated benzo[b]thiophene core with a quinuclidine substituent.
  • Properties: The hydrochloride salt improves solubility, a feature absent in the target compound.
(c) 3-Hydroxy-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide (Derivative 5, )
  • Structure : 3-hydroxybenzo[b]thiophene with a 2-methoxyphenyl group.
  • Activity : Demonstrated complete inhibition of hMAO-B at 10 µM, highlighting the importance of substituent positioning for enzyme selectivity .

Compounds with Furan-Thiophene Hybrid Systems

(a) N-Cyclopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide (13, )
  • Structure : Furan-2-carboxamide with cyclopropyl and pyrazolylphenyl groups.
  • Synthesis : Utilized EDCI/HOBt coupling agents, similar to methods for benzo[b]thiophene derivatives .
  • Comparison : The furan-thiophene hybrid in the target compound may confer distinct electronic properties compared to this pyrazole-containing analog.
(b) 5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate ()
  • Structure : Sulfonamide with furan-ethyl and pivalate groups.
  • Properties : Lower yield (53%) compared to the target compound’s analogs (73–97% in ), suggesting synthetic challenges with complex substituents .

Thiophene and Furan Carboxamides in Drug Discovery

(a) N-(2-Nitrophenyl)thiophene-2-carboxamide ()
  • Structure : Thiophene-2-carboxamide with a nitroaniline group.
  • Crystallography : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and solubility .
  • Comparison : The target compound’s fused furan-thiophene system may reduce planarity, altering crystallinity and bioavailability.
(b) LMM5 and LMM11 ()
  • Structure : 1,3,4-oxadiazoles with benzamide and sulfamoyl groups.

Key Comparative Data

Compound Name Core Structure Key Substituents Yield (%) Biological Activity Reference
Target Compound Benzo[b]thiophene-2-carboxamide Hydroxyethyl-furan-thiophene N/A N/A N/A
6b () Benzo[b]thiophene-2-carboxamide 3-Phenylpropyl, piperidin-4-yloxy 97 Not reported
Derivative 5 () Benzo[b]thiophene-2-carboxamide 3-Hydroxy, 2-methoxyphenyl N/A Complete hMAO-B inhibition at 10 µM
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl N/A Genotoxicity in bacterial cells

Preparation Methods

Benzo[b]Thiophene-2-Carboxylic Acid Synthesis

Benzo[b]thiophene-2-carboxylic acid is synthesized via cyclization of substituted benzaldehydes with thioglycolate esters. For example, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate in dimethyl sulfoxide (DMSO) under basic conditions (triethylamine) at 80°C to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. Subsequent hydrolysis with sodium hydroxide in ethanol produces the free carboxylic acid (Scheme 1).

Table 1: Synthesis of Benzo[b]Thiophene-2-Carboxylic Acid Derivatives

Starting Material Reagents/Conditions Product Yield
4-Chloro-2-fluorobenzaldehyde Ethyl thioglycolate, DMSO, 80°C, 2 h Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate 70–85%
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate NaOH (3N), EtOH, rt, 12 h 6-Chlorobenzo[b]thiophene-2-carboxylic acid 90–95%

2-Amino-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethanol Synthesis

The amine component is prepared through sequential cross-coupling and reduction steps:

  • Suzuki-Miyaura Coupling : 5-Bromofuran-2-carbaldehyde reacts with thiophen-3-ylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form 5-(thiophen-3-yl)furan-2-carbaldehyde.
  • Henry Reaction : The aldehyde undergoes nitroaldol reaction with nitromethane under basic conditions (e.g., K₂CO₃) to yield 2-nitro-1-(5-(thiophen-3-yl)furan-2-yl)ethanol.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (e.g., LiAlH₄) converts the nitro group to an amine, yielding 2-amino-2-(5-(thiophen-3-yl)furan-2-yl)ethanol.

Amide Bond Formation

The final step involves coupling benzo[b]thiophene-2-carboxylic acid with 2-amino-2-(5-(thiophen-3-yl)furan-2-yl)ethanol using carbodiimide-based reagents. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate amidation at room temperature, achieving yields of 75–90%.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, DMF) enhance reagent solubility.
  • Temperature : Reactions performed at 0–25°C minimize side reactions.
  • Base Addition : Triethylamine or DMAP neutralizes HCl byproducts from EDC activation.

Optimization and Challenges

Stereochemical Control

The hydroxyl group in the ethylamine side chain introduces a stereocenter. Chiral auxiliary agents (e.g., (R)- or (S)-BINOL) during the Henry reaction enable enantioselective synthesis, though racemization during amidation remains a concern.

Purification Strategies

Column chromatography (silica gel, eluent: hexane/ethyl acetate) effectively isolates intermediates. For the final compound, recrystallization from methanol/water mixtures improves purity (>98% by HPLC).

Analytical Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the benzo[b]thiophene (δ 7.8–8.2 ppm), furan-thiophene (δ 6.5–7.3 ppm), and hydroxyl/amide protons (δ 5.1 and 8.9 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 369.5.

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